molecular formula C6H8F5NO3 B13466769 4-Amino-1,1-difluorobutan-2-one,trifluoroaceticacid

4-Amino-1,1-difluorobutan-2-one,trifluoroaceticacid

Cat. No.: B13466769
M. Wt: 237.12 g/mol
InChI Key: OQSBWGGWNWNKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1,1-difluorobutan-2-one; trifluoroacetic acid is a compound that combines the properties of both 4-amino-1,1-difluorobutan-2-one and trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,1-difluorobutan-2-one typically involves the introduction of fluorine atoms into the butanone structure. One common method is the reaction of 4-amino-2-butanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and ensure high yield.

Trifluoroacetic acid is synthesized industrially by the electrochemical fluorination of acetic acid or by the reaction of chloroacetic acid with hydrogen fluoride. The reaction conditions involve high temperatures and pressures to facilitate the fluorination process.

Industrial Production Methods

Industrial production of 4-amino-1,1-difluorobutan-2-one involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. Trifluoroacetic acid is produced in large quantities using continuous flow reactors that allow for efficient heat and mass transfer, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-amino-1,1-difluorobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Trifluoroacetic acid is known for its strong acidity and can participate in:

    Esterification: Reacts with alcohols to form trifluoroacetate esters.

    Deprotection: Used to remove protecting groups in peptide synthesis.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

4-amino-1,1-difluorobutan-2-one; trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.

    Biology: Studied for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-1,1-difluorobutan-2-one involves its interaction with biological molecules through its amino and carbonyl groups. The fluorine atoms enhance its reactivity and stability, making it a valuable tool in biochemical studies. Trifluoroacetic acid acts as a strong acid, facilitating various chemical reactions by donating protons and stabilizing reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-butanone: Lacks the fluorine atoms, making it less reactive and stable.

    1,1-difluorobutan-2-one: Lacks the amino group, limiting its applications in biochemical studies.

    Trifluoroacetic acid: While similar in its acidic properties, it does not have the amino and carbonyl functionalities of 4-amino-1,1-difluorobutan-2-one.

Uniqueness

4-amino-1,1-difluorobutan-2-one; trifluoroacetic acid is unique due to the combination of fluorine atoms, amino group, and carbonyl group in its structure. This combination imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C6H8F5NO3

Molecular Weight

237.12 g/mol

IUPAC Name

4-amino-1,1-difluorobutan-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H7F2NO.C2HF3O2/c5-4(6)3(8)1-2-7;3-2(4,5)1(6)7/h4H,1-2,7H2;(H,6,7)

InChI Key

OQSBWGGWNWNKSU-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)C(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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